molecular formula C13H15NO3 B4993106 3-(2-isopropoxyphenyl)-2,5-pyrrolidinedione

3-(2-isopropoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4993106
M. Wt: 233.26 g/mol
InChI Key: KNCQLKONDFDEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-isopropoxyphenyl)-2,5-pyrrolidinedione, also known as levetiracetam, is a pyrrolidone derivative that is widely used as an antiepileptic drug. It was first approved by the FDA in 1999 for the treatment of partial-onset seizures in adults with epilepsy. Since then, levetiracetam has become one of the most commonly prescribed antiepileptic drugs worldwide.

Mechanism of Action

The exact mechanism of action of 3-(2-isopropoxyphenyl)-2,5-pyrrolidinedionem is not fully understood, but it is thought to involve the modulation of neurotransmitter release. Specifically, 3-(2-isopropoxyphenyl)-2,5-pyrrolidinedionem is believed to bind to a specific site on the synaptic vesicle protein 2A (SV2A) in the brain, which results in the modulation of neurotransmitter release. This may lead to a reduction in the excitability of neurons, which can help to prevent seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. These effects may contribute to the antiepileptic properties of 3-(2-isopropoxyphenyl)-2,5-pyrrolidinedionem.

Advantages and Limitations for Lab Experiments

Levetiracetam has a number of advantages for use in lab experiments. It is highly selective for the SV2A protein, which means that it can be used to study the role of this protein in neurotransmitter release. It is also effective in a wide range of seizure types, which makes it a useful tool for studying the mechanisms of epileptogenesis. However, 3-(2-isopropoxyphenyl)-2,5-pyrrolidinedionem has some limitations for use in lab experiments. It has a short half-life, which means that it must be administered frequently in order to maintain therapeutic levels. It also has a relatively low potency compared to other antiepileptic drugs, which means that higher doses may be required to achieve therapeutic effects.

Future Directions

There are a number of future directions for research on 3-(2-isopropoxyphenyl)-2,5-pyrrolidinedionem. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic properties. Another area of interest is the investigation of the role of SV2A in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of new drugs that target the SV2A protein, which may lead to the development of more effective treatments for epilepsy and other neurological disorders.

Synthesis Methods

Levetiracetam can be synthesized by the reaction of 2,5-diketo-pyrrolidine with 2-isopropoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

Levetiracetam has been extensively studied for its antiepileptic properties, and its mechanism of action has been the subject of much research. It is believed to act by binding to a specific site on the synaptic vesicle protein 2A (SV2A) in the brain, which results in the modulation of neurotransmitter release. This mechanism of action is unique among antiepileptic drugs, and it may explain why 3-(2-isopropoxyphenyl)-2,5-pyrrolidinedionem is effective in the treatment of a wide range of seizure types.

properties

IUPAC Name

3-(2-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)17-11-6-4-3-5-9(11)10-7-12(15)14-13(10)16/h3-6,8,10H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQLKONDFDEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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